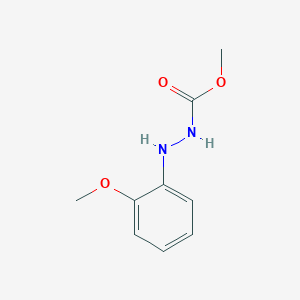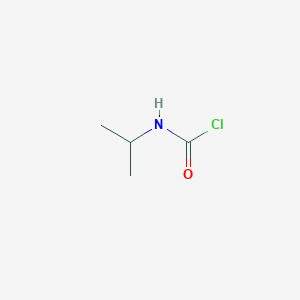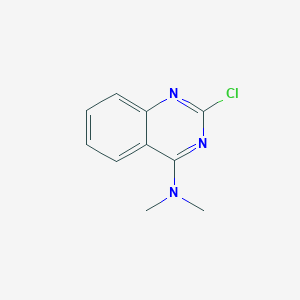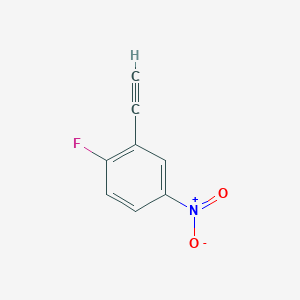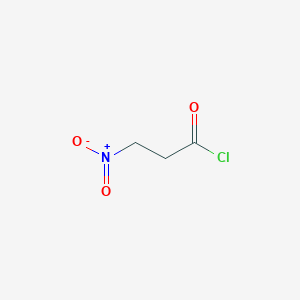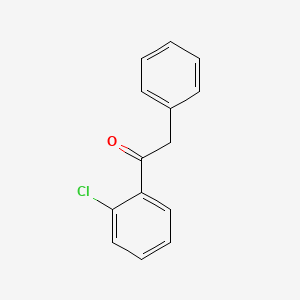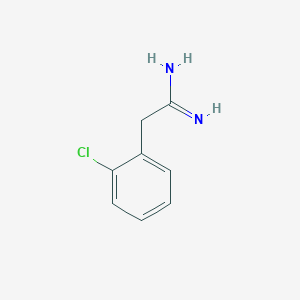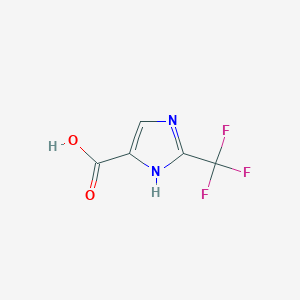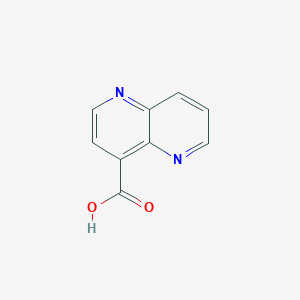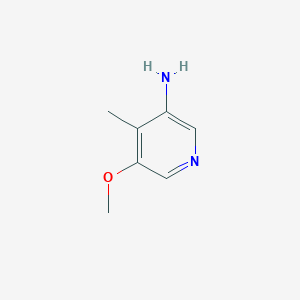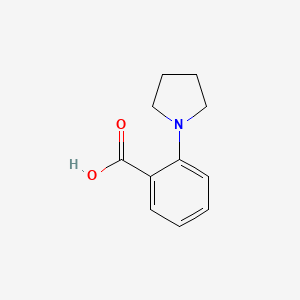![molecular formula C4H4ClNOS B1354715 [(Cyanomethyl)sulfanyl]acetyl chloride CAS No. 52069-55-3](/img/structure/B1354715.png)
[(Cyanomethyl)sulfanyl]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Cyanomethyl)sulfanyl]acetyl chloride is an organic compound with the chemical formula C4H4ClNOSThis compound is a colorless liquid with a strong odor and is highly reactive.
Preparation Methods
The synthesis of [(Cyanomethyl)sulfanyl]acetyl chloride can be carried out through various methods. One versatile and economical method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of acetyl chloride with sulfanyl derivatives, which is significant for the synthesis of various organic compounds.
Chemical Reactions Analysis
[(Cyanomethyl)sulfanyl]acetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The active hydrogen on C-2 of the compound can participate in various condensation and substitution reactions.
Cyclization Reactions: The compound can react with common bidentate reagents to form a variety of heterocyclic compounds.
Addition-Elimination Reactions: These reactions involve the addition of a nucleophile followed by the elimination of a leaving group.
Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and bidentate reagents. Major products formed from these reactions are heterocyclic compounds and cyanoacetamide derivatives .
Scientific Research Applications
Chemistry: It is used in the synthesis of phosphonopeptide with a P-N bond, which is significant in the synthesis of phosphonopeptide derivatives.
Biology: The compound is utilized in the synthesis of novel cysteine-based antimicrobial agents that show significant antibacterial and antifungal activities.
Medicine: Studies on the metabolites of vinyl chloride in rats involve acetyl compounds and demonstrate the formation of N-acetyl S-containing metabolites, crucial for understanding metabolic pathways and potential health effects.
Mechanism of Action
The mechanism of action of [(Cyanomethyl)sulfanyl]acetyl chloride involves its high reactivity due to the presence of the cyano and carbonyl groups. These groups enable the compound to participate in various chemical reactions, such as condensation and substitution, leading to the formation of heterocyclic compounds . The molecular targets and pathways involved include the carbonyl and cyano functions, which are suitably situated to enable reactions with common bidentate reagents .
Comparison with Similar Compounds
[(Cyanomethyl)sulfanyl]acetyl chloride can be compared with other similar compounds such as:
Cyanoacetamides: These compounds are considered important precursors for heterocyclic synthesis and are utilized extensively as reactants where the carbonyl and cyano functions enable reactions with bidentate reagents.
Acetyl Chloride: A related compound used in the synthesis of 1-aminoalkyl- and amino (aryl)methylphosphonic acid derivatives.
The uniqueness of this compound lies in its high reactivity and versatility in forming a variety of heterocyclic compounds, making it valuable in multiple scientific research applications.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c5-4(7)3-8-2-1-6/h2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGRABSYRWMJPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509539 |
Source


|
| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52069-55-3 |
Source


|
| Record name | 2-[(Cyanomethyl)thio]acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52069-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(Cyanomethyl)sulfanyl]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
